Reversed Orthogonal Protection: Aloc on Nα, Fmoc on Nγ Enables Side‑Chain‑First Deprotection
Aloc‑L‑Dab(Fmoc)‑OH places the base‑labile Fmoc group on the side‑chain amine and the Pd(0)‑labile Aloc on the α‑amine, reversing the arrangement found in the widely used Fmoc‑Dab(Alloc)‑OH (CAS 204316‑32‑5). The Aloc group is cleaved by Pd(PPh₃)₄/PhSiH₃ (or similar Pd(0) systems), while the Fmoc group is removed with 20 % piperidine in DMF . This reversed architecture permits selective side‑chain Fmoc removal without affecting the α‑Aloc, enabling side‑chain‑first elongation strategies that are inaccessible with the conventional protection scheme [1].
| Evidence Dimension | Protecting‑group placement and deprotection sequence flexibility |
|---|---|
| Target Compound Data | Nα‑Aloc, Nγ‑Fmoc; side‑chain Fmoc removable by piperidine independently of α‑Aloc |
| Comparator Or Baseline | Fmoc‑Dab(Alloc)‑OH (Nα‑Fmoc, Nγ‑Alloc); side‑chain Alloc requires Pd(0) removal |
| Quantified Difference | Binary functional capability; no numerical ratio available |
| Conditions | Standard Fmoc‑SPPS conditions: 20 % piperidine/DMF for Fmoc removal; Pd(PPh₃)₄ (0.1–0.2 eq.) + PhSiH₃ (10–20 eq.) for Aloc removal |
Why This Matters
This reversed orthogonality is essential for synthetic routes requiring side‑chain modification (branching, cyclization, bioconjugation) before N‑terminal deprotection.
- [1] Gellerman, G., Elgavi, A., Salitra, Y., & Kramer, M. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N‑backbone cyclic peptide chemistry. J. Pept. Sci., 2004. Discusses orthogonal protection requirements for Dab derivatives. View Source
